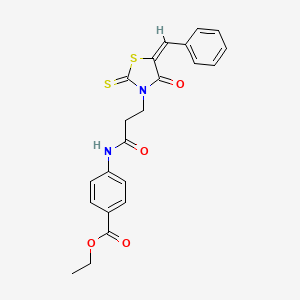

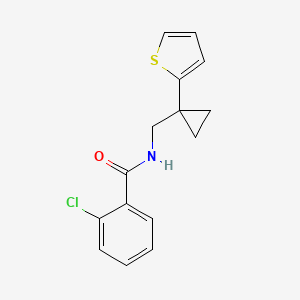

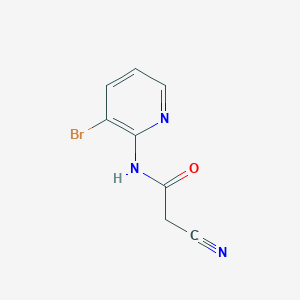

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a structurally complex molecule that incorporates an adamantane moiety, which is known for its stability and unique chemical properties. The adamantane structure is a key feature in many pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of carboxamides with adamantane fragments has been achieved through the reaction of adamantanecarboxylic acid chlorides with adamantane-containing amines . The process involves the reduction of the carboxamides to amines, which can then be further modified to produce various derivatives. Another method for synthesizing N-aryl(benzyl)adamantane-1-carboxamides, which could be related to the target compound, uses phosphorus trichloride in conjunction with aromatic amines, 4-dimethylaminopyridine, and triethylamine . This reaction is conducted at elevated temperatures and provides moderate to high yields.

Molecular Structure Analysis

The molecular structure of adamantane-based carboxamides is confirmed using spectroscopic methods such as IR and 1H NMR . These techniques are crucial for verifying the presence of the adamantane core and the successful attachment of the carboxamide group. The adamantane moiety's rigid, cage-like structure is expected to influence the overall conformation and properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of adamantane-containing carboxamides can vary. Some carboxamides are reported to be inactive when subjected to reduction with lithium tetrahydridoaluminate, which suggests that the presence of the adamantane structure can influence the reactivity of the carboxamide group . The conversion of these carboxamides into sulfonylcarbamoyl derivatives indicates that they can participate in further chemical transformations, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide are not detailed in the provided papers, the properties of similar adamantane-containing carboxamides can be inferred. These compounds are likely to exhibit high lipophilicity due to the adamantane core and may show varying degrees of stability and reactivity depending on the nature of the substituents attached to the carboxamide group . The synthesis method involving microwave-assisted cyclocondensation suggests that the compound may also be amenable to rapid and efficient synthesis, which is advantageous for medicinal chemistry applications .

Applications De Recherche Scientifique

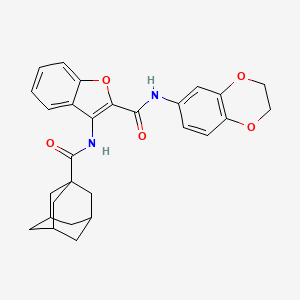

Potential Agents for Neurodegenerative Diseases

Research has highlighted the significance of adamantane-based scaffolds, including compounds like 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Adamantane derivatives, including amantadine and memantine, are already used in treating these conditions. Studies suggest that the pharmacological potential of certain adamantane derivatives might surpass those of amantadine and memantine, indicating a promising direction for future biochemical and pharmacological research (Dembitsky, Gloriozova, & Poroikov, 2020).

Supramolecular Chemistry and Biomedical Applications

The structurally simple yet versatile benzene-1,3,5-tricarboxamide (BTA) framework, into which adamantane and benzofuran derivatives can be integrated, offers a wide range of applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly properties of BTAs, forming one-dimensional nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, highlight their utility in creating complex molecular architectures for various applications, including drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Propriétés

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHBVSIKGBFPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C56CC7CC(C5)CC(C7)C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)